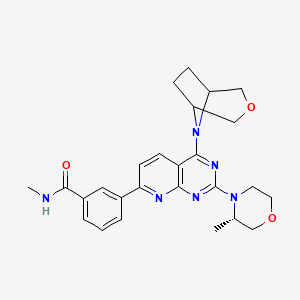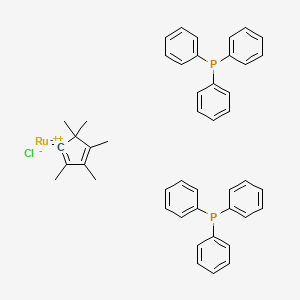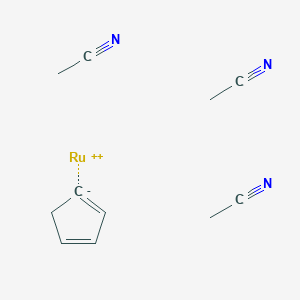
2-(Boc-amino)-2-(4-pyridyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Boc-amino)-2-(4-pyridyl)ethanol is an organic compound that features a pyridine ring substituted with an ethanol group and a tert-butoxycarbonyl (Boc) protected amino group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-2-(4-pyridyl)ethanol typically involves the following steps:
Starting Material: The synthesis begins with 4-pyridinecarboxaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).
Protection: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine (TEA).
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
2-(Boc-amino)-2-(4-pyridyl)ethanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Deprotection using trifluoroacetic acid (TFA).
Major Products
Oxidation: Formation of 2-(Boc-amino)-2-(4-pyridyl)acetaldehyde.
Reduction: Formation of 2-(Boc-amino)-2-(4-piperidyl)ethanol.
Substitution: Formation of various substituted amino derivatives.
Applications De Recherche Scientifique
2-(Boc-amino)-2-(4-pyridyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Boc-amino)-2-(4-pyridyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amino group can be deprotected to reveal a reactive amino group, which can form bonds with other molecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Boc-amino)-2-(3-pyridyl)ethanol: Similar structure but with the amino group on the 3-position of the pyridine ring.
2-(Boc-amino)-2-(2-pyridyl)ethanol: Similar structure but with the amino group on the 2-position of the pyridine ring.
Uniqueness
2-(Boc-amino)-2-(4-pyridyl)ethanol is unique due to the position of the amino group on the 4-position of the pyridine ring, which can influence its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C12H18N2O3 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
tert-butyl N-(2-hydroxy-1-pyridin-4-ylethyl)carbamate |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-10(8-15)9-4-6-13-7-5-9/h4-7,10,15H,8H2,1-3H3,(H,14,16) |
Clé InChI |
KNEJSCLGVHOOKI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CO)C1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11928339.png)
![2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol](/img/structure/B11928344.png)

![(alpha2R,alpha2'R,1S)-alpha2-Ethenyl-alpha2'-phenyl-[1,1'-binaphthalene]-2,2'-dimethanol](/img/structure/B11928351.png)

![[1-[1-(11,31-Dihydroxy-12,12,16,25,32,32,36-heptamethyl-3,22-dioxo-4,18,20,23,26,37,38,40,41-nonaoxa-19-boranuidaheptacyclo[17.17.1.11,33.12,19.113,17.124,27.017,21]hentetracont-7-en-5-yl)ethoxy]-3-methyl-1-oxobutan-2-yl]azanium](/img/structure/B11928369.png)
![2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11928371.png)
![Disodium;[3,4-dihydroxy-5-(4-oxido-2-oxopyrimidin-1-yl)oxolan-2-yl]methyl [hydroxy-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyphosphoryl] phosphate](/img/structure/B11928382.png)



![(R)-2-Hydroxy-2'-[(S)-hydroxy(4-pyridyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11928410.png)
![[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]palladium;3-chloro-2H-pyridin-2-ide;dichloride](/img/structure/B11928417.png)
![2-[4-[1,2-diphenyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B11928419.png)
